N-(3-bromophenyl)-4-(thietan-3-yloxy)benzamide
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Overview
Description
N-(3-bromophenyl)-4-(thietan-3-yloxy)benzamide is an organic compound that features a bromophenyl group, a thietan-3-yloxy group, and a benzamide moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(thietan-3-yloxy)benzamide typically involves the following steps:
Formation of the Thietan-3-yloxy Group: This can be achieved by reacting a suitable thiol with an epoxide under basic conditions.
Bromination of Phenyl Group:
Amide Bond Formation: The final step involves coupling the bromophenyl and thietan-3-yloxy intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-(thietan-3-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thietan-3-yloxy group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-4-(thietan-3-yloxy)benzamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(thietan-3-yloxy)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-(thietan-3-yloxy)benzamide: Similar structure with a chlorine atom instead of bromine.
N-(3-bromophenyl)-4-(oxetan-3-yloxy)benzamide: Similar structure with an oxetane ring instead of a thietane ring.
Uniqueness
N-(3-bromophenyl)-4-(thietan-3-yloxy)benzamide is unique due to the presence of both the bromophenyl and thietan-3-yloxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H14BrNO2S |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-(thietan-3-yloxy)benzamide |
InChI |
InChI=1S/C16H14BrNO2S/c17-12-2-1-3-13(8-12)18-16(19)11-4-6-14(7-5-11)20-15-9-21-10-15/h1-8,15H,9-10H2,(H,18,19) |
InChI Key |
QIEPYOOWVHKPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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